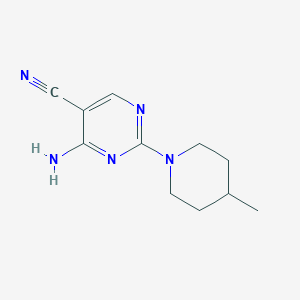
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, also known as MP-5-ACN, is a chemical compound that has been extensively studied due to its potential application in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is not fully understood, although it is believed to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can inhibit the activity of enzymes such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune system function. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its wide range of biological activities, which make it a promising candidate for further research. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Orientations Futures
There are a number of potential future directions for research involving 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile. One area of interest is the development of novel pharmaceutical agents based on the structure of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could have potential applications in the treatment of a wide range of diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could provide insights into the development of new therapeutic strategies. Finally, future research could focus on optimizing the synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile to improve its efficiency and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-methyl-1-piperidinyl-2,4-dioxobutanoate with guanidine carbonate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile as a white crystalline powder.
Applications De Recherche Scientifique
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been extensively studied in the field of medicine due to its potential application as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
4-amino-2-(4-methylpiperidin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-14-7-9(6-12)10(13)15-11/h7-8H,2-5H2,1H3,(H2,13,14,15) |
Clé InChI |
QOIOAYWJNSOFPW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
SMILES canonique |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
